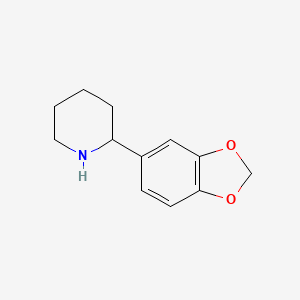

2-(1,3-苯并二氧杂环-5-基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest due to their potential pharmacological properties. For instance, the synthesis of acetylcholinesterase inhibitors involves the creation of a rigid analogue with a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine structure, which has shown potent activity . Another study describes the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives with significant antimicrobial activities . Additionally, the synthesis of 2-(benzimidazol-2-yl)quinoxalines with piperidine moieties has been reported to exhibit antitumor properties .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . Similarly, the crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine has been determined, providing insights into the conformational aspects of such compounds .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their synthesis and modification. The piperidine-catalyzed synthesis of 1,5-benzodiazepin-2-ones involves a reaction with α-cyanocinnamates and o-phenylenediamine, leading to the formation of N-alkenylimidazolone derivatives . Another study reports the nucleophilic substitution reactions used to synthesize 2,5-substituted piperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are characterized using various spectroscopic techniques. The vibrational spectra and molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were determined using density functional theory and Hartree–Fock calculations, complemented by FT-IR spectroscopy . These studies provide valuable information on the stability and conformational preferences of piperidine derivatives.

科学研究应用

绿色缓蚀剂

包括与 2-(1,3-苯并二氧杂环-5-基)哌啶相关的胡椒碱衍生物已被探索其作为铁表面的绿色缓蚀剂的潜力。使用密度泛函理论 (DFT) 和蒙特卡洛动力学的理论研究表明,这些化合物可以与铁形成稳定的配合物,从而为防腐蚀提供了一种生态友好的解决方案。这些发现表明在材料科学和工程领域具有广阔的应用前景,特别是用于在腐蚀性环境中保护金属表面 (Belghiti 等,2018).

杀虫性能

对黑胡椒果实的的研究揭示了与 2-(1,3-苯并二氧杂环-5-基)哌啶相关的新异构杀虫酰胺的分离,对埃及伊蚊的幼虫表现出显着的毒性。这些发现突出了该化合物在开发用于害虫控制的新型天然杀虫剂中的潜在应用,有助于更安全、更环保的害虫管理策略 (Siddiqui 等,2004).

调节生物受体

研究表明,2-(1,3-苯并二氧杂环-5-基)哌啶的衍生物可以调节生物受体,例如 γ-氨基丁酸 A 型受体 (GABAAR) 和瞬时受体电位香草素型 1 (TRPV1) 受体。这些调节表明通过调节神经递质活性在治疗神经和精神疾病中具有潜在的治疗应用 (Schöffmann 等,2014).

抗癫痫作用

与 2-(1,3-苯并二氧杂环-5-基)哌啶相关化合物激活 TRPV1 受体与小鼠模型中的抗癫痫作用有关。这为抗癫痫药物的开发提出了一条新的治疗途径,为癫痫症患者带来了新的希望 (Chen 等,2013).

抗菌活性

多项研究合成了基于哌啶的衍生物并评估了它们的抗菌特性。这些化合物已显示出对多种细菌菌株的有效性,表明它们作为新型抗菌剂的潜力。其广谱活性,尤其是针对临床重要细菌,突出了这些化合物在解决日益严重的抗生素耐药性问题中的重要性 (He 等,2003).

未来方向

The future directions of research involving 2-(1,3-Benzodioxol-5-yl)piperidine could involve further exploration of its therapeutic properties, particularly its potential anticancer effects . Further studies could also investigate its mechanism of action and potential applications in pharmaceuticals .

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-6-13-10(3-1)9-4-5-11-12(7-9)15-8-14-11/h4-5,7,10,13H,1-3,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGVRNQRAJIACI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzodioxol-5-yl)piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfonyl]acrylonitrile](/img/structure/B1334426.png)

![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)

![1-[3-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B1334445.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1334447.png)